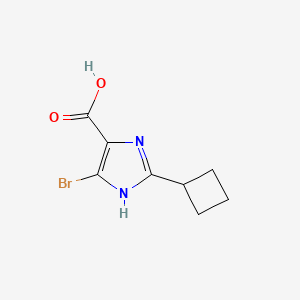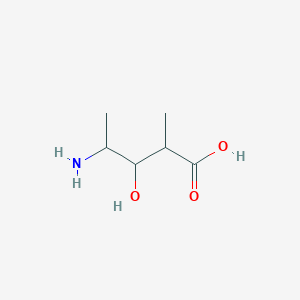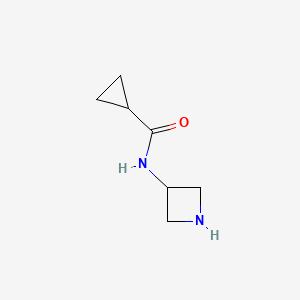
N-(azetidin-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-yl)cyclopropanecarboxamide is a chemical compound that features a cyclopropane ring attached to an azetidine moiety through a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-(azetidin-3-yl)cyclopropanecarboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(azetidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-(azetidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(azetidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The azetidine ring and cyclopropane moiety can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(azetidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropane carboxamide.
N-(azetidin-3-yl)benzamide: Contains a benzamide group, offering different reactivity and properties.
N-(azetidin-3-yl)formamide: Features a formamide group, which can influence its chemical behavior.
Uniqueness
N-(azetidin-3-yl)cyclopropanecarboxamide is unique due to the presence of both the azetidine ring and the cyclopropane carboxamide group. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
N-(azetidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C7H12N2O/c10-7(5-1-2-5)9-6-3-8-4-6/h5-6,8H,1-4H2,(H,9,10) |
Clé InChI |
AEHACUVQIAXZPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)


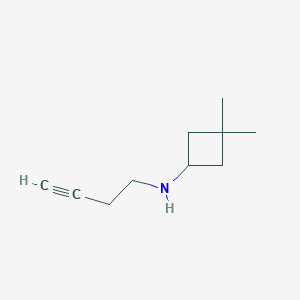
![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
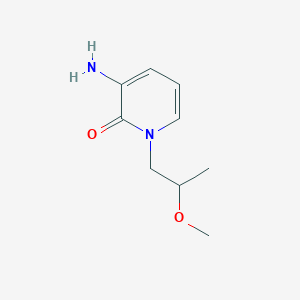
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
